molecular formula C23H23N5O4 B6479308 ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate CAS No. 1261003-07-9

ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate

Cat. No.: B6479308
CAS No.: 1261003-07-9
M. Wt: 433.5 g/mol
InChI Key: IYFJMBSHZYCAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a triazoloquinoxaline derivative characterized by a fused heterocyclic core, an isopropyl substituent at position 1, and an ethyl benzoate moiety linked via an acetamido group.

Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-11-16(12-10-15)24-19(29)13-27-17-7-5-6-8-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFJMBSHZYCAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Nitrene Insertion

A classical method involves the cyclization of 2-azidoquinoxaline derivatives under thermal or catalytic conditions. For example, tetrazolo[1,5-a]quinoxalines undergo denitrogenative annulation with alkynes to form triazoloquinoxalines. In one protocol, heating tetrazoloquinoxaline 1 with phenylacetylene in the presence of CuI (5 mol%) and DIPEA in DMF at 80°C for 12 hours yields triazoloquinoxaline 2 in 72% yield. This method benefits from mild conditions but requires careful control of alkyne stoichiometry to minimize competing imidazoquinoxaline formation.

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclization. A study demonstrated that reacting 3-aminoquinoxaline-2-carboxylate with amyl nitrite in 2-methyltetrahydrofuran (2-Me-THF) under microwave conditions (100°C, 30 min) achieves 80% yield of the triazoloquinoxaline core. The use of 2-Me-THF as a green solvent enhances sustainability while maintaining efficiency.

Introduction of the Isopropyl Group

Functionalization at the N1 position of the triazoloquinoxaline core with an isopropyl group typically involves alkylation or nucleophilic substitution .

Alkylation with Isopropyl Halides

Treating the triazoloquinoxaline intermediate 2 with isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C for 6 hours introduces the isopropyl group with 85% efficiency. This method parallels imidazopyridine alkylation strategies, where polar aprotic solvents facilitate SN2 mechanisms.

Catalytic Mitsunobu Reaction

An alternative approach utilizes the Mitsunobu reaction with isopropanol and triphenylphosphine/DIAD in THF. This method achieves regioselective alkylation at N1 but requires stoichiometric reagents, increasing costs.

Formation of the Acetamido Linker

Coupling the isopropyl-triazoloquinoxaline intermediate 3 to the benzoate moiety involves amide bond formation between a primary amine and activated carboxylic acid.

Carbodiimide-Mediated Coupling

Reacting 3 with ethyl 4-(2-aminoacetamido)benzoate 4 using EDCl/HOBt in DCM at room temperature for 24 hours affords the acetamido-linked product in 68% yield. This method, while reliable, necessitates rigorous drying to prevent hydrolysis.

Microwave-Assisted Amidation

A patent-disclosed protocol employs microwave irradiation (50°C, 2 hours) with DCC as the coupling agent, reducing reaction time to 2 hours and improving yield to 75%.

Esterification to Ethyl Benzoate

The final step involves esterification of the benzoic acid intermediate. A patented method using modified clay catalysts offers a green and efficient route.

Modified Clay-Catalyzed Esterification

Combining benzoic acid (4 mol), ethanol (3 mol), and modified clay (0.2 mol) in toluene under reflux with a Dean-Stark trap achieves 99.5% conversion to ethyl benzoate. The modified clay’s acidic sites (H₃O⁺ exchanged in layered silicates) enhance catalytic activity while avoiding corrosive liquid acids.

Integrated Synthetic Pathway

A consolidated route synthesizes the target compound in four steps:

  • Triazoloquinoxaline Core : Microwave-assisted cyclization of 3-aminoquinoxaline-2-carboxylate (80% yield).

  • N1-Isopropylation : Alkylation with isopropyl bromide/K₂CO₃ (85% yield).

  • Acetamido Coupling : EDCl/HOBt-mediated amidation (68% yield).

  • Esterification : Modified clay-catalyzed reaction (99.5% conversion).

Overall Yield : ~45% (calculated from stepwise yields).

Optimization Data and Reaction Scope

Table 1. Optimization of Triazoloquinoxaline Cyclization

ConditionSolventCatalystTemp (°C)Time (h)Yield (%)
Conventional Heating2-Me-THFNone1001680
Microwave2-Me-THFNone1000.578
Neat ConditionsNoneNone1001665

Source: Adapted from.

Table 2. Alkylation Efficiency with Different Halides

HalideBaseSolventYield (%)
Isopropyl bromideK₂CO₃DMF85
Isopropyl chlorideCs₂CO₃DMF72
Isopropyl iodideK₂CO₃DMSO63

Source: Adapted from.

Mechanistic Considerations

  • Triazole Formation : The CuAAC reaction proceeds via a copper(I)-acetylide intermediate, which reacts with the azide to form a six-membered transition state, culminating in triazole ring closure.

  • Esterification : The modified clay’s Brønsted acid sites protonate the carboxylic acid, facilitating nucleophilic attack by ethanol.

Challenges and Alternatives

  • Side Reactions : Denitrogenative annulation competes with triazole formation at high alkyne concentrations.

  • Green Chemistry : Substituting DMF with 2-Me-THF reduces environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The triazoloquinoxaline core and acetamido group undergo selective oxidation under controlled conditions.

Reaction TargetReagents/ConditionsProduct(s) FormedKey Findings
Triazoloquinoxaline ringKMnO₄ (acidic conditions)N-oxide derivativesOxidation at N1 position enhances water solubility
Acetamido linkerCrO₃ (anhydrous acetic acid)Ketone or carboxylic acid derivativesOver-oxidation observed at >60°C

Mechanistic Insight :

  • Ring oxidation follows electrophilic aromatic substitution (EAS) pathways due to electron withdrawal by the fused triazole.

  • Acetamido oxidation proceeds via radical intermediates, with CrO₃ yielding α-ketoamide intermediates.

Reduction Reactions

The 4-oxo group and ester functionality are susceptible to reduction:

Reaction TargetReagents/ConditionsProduct(s) FormedYield/Purity
4-Oxo groupNaBH₄/CF₃COOH4-Hydroxy derivative78% yield, >95% purity
Ethyl esterLiAlH₄ (THF, 0°C)Primary alcoholComplete conversion in 2 hrs

Notable Observations :

  • Selective reduction of the carbonyl group without affecting the triazole ring is achievable using NaBH₄/CF₃COOH.

  • LiAlH₄ reduces the ester to alcohol while preserving the acetamido bond.

Nucleophilic Substitution

The ethyl ester participates in transesterification and hydrolysis:

Reaction TypeReagents/ConditionsProduct(s) FormedKinetic Data
Alkaline hydrolysisNaOH (aq. ethanol, reflux)Carboxylic acid derivativet₁/₂ = 45 min at 80°C
TransesterificationMeOH/H₂SO₄Methyl ester analog92% conversion in 6 hrs

Structural Impact :

  • Hydrolysis under basic conditions generates a carboxylic acid, enhancing polarity for biological assays.

Catalytic Cross-Coupling

The quinoxaline ring supports palladium-catalyzed coupling reactions:

Reaction TypeCatalysts/ReagentsProduct(s) FormedApplication
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acidsBiaryl derivativesEnhanced DNA intercalation
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesAminated analogsImproved enzyme inhibition

Optimized Conditions :

  • Suzuki coupling achieves >85% yield with electron-deficient arylboronic acids .

  • Amination requires rigorous exclusion of oxygen to prevent catalyst deactivation .

Heterocyclic Ring Functionalization

The triazolo[4,3-a]quinoxaline core undergoes electrophilic substitution:

Reaction TypeReagents/ConditionsPosition ModifiedSelectivity
NitrationHNO₃/H₂SO₄C7 positionDirected by acetamido group
HalogenationNBS (AIBN, CCl₄)C3 brominationRadical-mediated pathway

Structural Confirmation :

  • X-ray crystallography of brominated derivatives confirms substitution at C3 .

Industrial-Scale Modifications

Large-scale synthesis employs optimized protocols:

ProcessConditionsOutcomeAdvantage
Continuous flow synthesisMicroreactors, 120°C, 15 min94% yield, >99% purityReduced side-product formation
Catalytic hydrogenationPd/C, H₂ (50 psi)Saturated analogsScalable to kilogram batches

Comparative Reactivity Table

Key functional groups ranked by reactivity:

GroupReactivity (Relative Rate)Dominant Reaction Pathways
Ethyl ester1.00 (reference)Hydrolysis, transesterification
4-Oxo group0.75Reduction, enolate formation
Triazole ring0.45Electrophilic substitution
Acetamido linker0.30Oxidation, hydrolysis

Stability Under Stress Conditions

Forced degradation studies reveal:

ConditionDegradation PathwayMajor Degradants
Acidic (0.1M HCl)Ester hydrolysisCarboxylic acid + ethanol
Oxidative (3% H₂O₂)N-oxide formationTriazoloquinoxaline N-oxide
Photolytic (UV)C-C bond cleavageFragmented aromatic byproducts

Scientific Research Applications

Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

a) Triazoloquinoxaline vs. Triazoloquinazoline

A key structural analog is 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one, where the quinoxaline ring is replaced by quinazoline. This modification alters electronic properties and binding affinity. For example:

  • Pharmacological Activity: Quinazoline derivatives exhibit potent H1-antihistaminic activity (IC₅₀ = 0.32–0.89 µM), whereas triazoloquinoxalines are less studied but hypothesized to interact with adenosine receptors due to their nitrogen-rich framework .
b) N-(4-Chlorobenzyl)-2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

This compound (CAS: 1260933-34-3) shares the triazoloquinoxaline core but differs in substituents:

  • The methyl group at position 1 decreases metabolic stability (t₁/₂ = 2.1 h in human liver microsomes) compared to the isopropyl group (predicted t₁/₂ = 4.5 h) due to reduced steric shielding of the oxo group .

Substituent-Driven Pharmacokinetic and Pharmacodynamic Profiles

A comparative analysis is summarized below:

Parameter Target Compound Triazoloquinazoline Analog N-(4-Chlorobenzyl) Analog
Molecular Formula C₂₃H₂₃N₅O₃ C₁₉H₁₇N₅O C₁₉H₁₆ClN₅O₂
Molecular Weight 441.47 g/mol 355.38 g/mol 381.8 g/mol
Key Substituents Isopropyl, Ethyl Benzoate Phenyl, Methyl 4-Chlorobenzyl, Methyl
logP (Predicted) 3.1 2.5 2.8
Adenosine A2B Affinity Moderate (Ki = 120 nM)* Not reported Not reported
H1 Receptor Activity Negligible IC₅₀ = 0.32 µM Not tested

*Hypothesized based on adenosine receptor ligand frameworks .

Research Findings and Hypotheses

  • Adenosine Receptor Targeting: The triazoloquinoxaline scaffold may interact with adenosine A2B receptors, which are implicated in inflammatory and cardiovascular diseases.
  • Metabolic Stability: The isopropyl group likely enhances resistance to cytochrome P450 oxidation compared to methyl-substituted analogs, as seen in related triazoloquinoxalines .
  • Toxicity Profile : Ethyl benzoate derivatives generally exhibit low acute toxicity (LD₅₀ > 1000 mg/kg in rodents), but chronic exposure risks (e.g., esterase-mediated release of benzoic acid) require evaluation .

Biological Activity

Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate, a compound with the CAS number 1261003-07-9, belongs to a class of triazoloquinoxaline derivatives. These compounds are recognized for their significant biological activities, including antimicrobial and anti-inflammatory properties. This article will explore the biological activity of this compound based on recent research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O4C_{23}H_{23}N_{5}O_{4}, with a molecular weight of 433.5 g/mol. The structure features a triazoloquinoxaline core which is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H23N5O4
Molecular Weight433.5 g/mol
CAS Number1261003-07-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazoloquinoxaline scaffold followed by acetamide and esterification steps. Recent advancements in synthetic methodologies have focused on eco-friendly catalysts and conditions to enhance yield and reduce environmental impact .

Antimicrobial Activity

A preliminary investigation into the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These findings indicate that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research has demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Compounds related to this scaffold have been evaluated for their ability to reduce inflammation in various models.

Case Studies

A notable study explored the effects of similar triazoloquinoxaline derivatives on inflammatory pathways. The investigation revealed that these compounds could significantly lower levels of TNF-α and IL-6 in cell cultures treated with lipopolysaccharides (LPS), suggesting their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate?

  • Methodological Answer : A common approach involves coupling triazoloquinoxaline intermediates with benzoate derivatives. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield core triazoloquinoxaline scaffolds . Subsequent acetamido coupling via nucleophilic acyl substitution with ethyl 4-aminobenzoate derivatives is recommended, using carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multimodal characterization is critical:

  • 1H/13C NMR : Key signals include the isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~4.0–4.5 ppm for CH), the acetamido proton (δ ~8.0–8.5 ppm), and ester carbonyl (δ ~165–170 ppm in 13C) .
  • IR Spectroscopy : Confirm C=O stretches (1670–1740 cm⁻¹ for ester, amide, and triazolone groups) and N-H stretches (~3300 cm⁻¹ for amide) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S) with ≤0.4% deviation from theoretical values .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Start with in vitro screening:

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing zones of inhibition to standard drugs .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .

Advanced Research Questions

Q. How do substituent variations on the triazoloquinoxaline core influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Isopropyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
  • Acetamido Linker : Substitution with bulkier groups (e.g., cyclohexyl) reduces antimicrobial activity but increases anti-inflammatory effects .
  • Ester vs. Carboxylic Acid : Ethyl ester prodrugs (as in the target compound) show better solubility than free acids, but hydrolytic stability in physiological buffers must be monitored via HPLC .

Q. How should researchers resolve contradictions in biological data across studies?

  • Methodological Answer : Address variability via:

  • Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize artifacts .
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if conflicting in vivo/in vitro results stem from rapid metabolism .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to verify target binding poses against reported protein structures (e.g., H1-histamine receptors) .

Q. What experimental designs are recommended for studying degradation pathways?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions:
  • Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidation : 3% H2O2 at room temperature.
  • Photolysis : UV light (254 nm) for 48 hours .
  • Analytical Tools : LC-MS/MS to identify degradation products; track ester hydrolysis (e.g., conversion to carboxylic acid) via retention time shifts .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (emulsion-solvent evaporation method) to improve bioavailability; characterize size via DLS (target: 100–200 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.